molecular formula C28H18F6N2O2S3 B2869373 2-({4-[(4-{[2-oxo-2-(2,4,5-trifluoroanilino)ethyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-N-(2,4,5-trifluorophenyl)acetamide CAS No. 882749-67-9

2-({4-[(4-{[2-oxo-2-(2,4,5-trifluoroanilino)ethyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-N-(2,4,5-trifluorophenyl)acetamide

Cat. No.: B2869373
CAS No.: 882749-67-9
M. Wt: 624.63
InChI Key: VATZKQPVFWABIC-UHFFFAOYSA-N
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Description

This compound is a synthetic acetamide derivative characterized by a complex sulfur-rich architecture, featuring three phenylsulfanyl moieties and a 2,4,5-trifluoroanilino group. The trifluoroanilino motif is known to improve metabolic stability and membrane permeability, while the sulfanyl groups may facilitate disulfide bond formation or metal chelation, common mechanisms in enzyme inhibition or ferroptosis induction .

Properties

IUPAC Name

2-[4-[4-[2-oxo-2-(2,4,5-trifluoroanilino)ethyl]sulfanylphenyl]sulfanylphenyl]sulfanyl-N-(2,4,5-trifluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H18F6N2O2S3/c29-19-9-23(33)25(11-21(19)31)35-27(37)13-39-15-1-5-17(6-2-15)41-18-7-3-16(4-8-18)40-14-28(38)36-26-12-22(32)20(30)10-24(26)34/h1-12H,13-14H2,(H,35,37)(H,36,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VATZKQPVFWABIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SCC(=O)NC2=CC(=C(C=C2F)F)F)SC3=CC=C(C=C3)SCC(=O)NC4=CC(=C(C=C4F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H18F6N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

624.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-({4-[(4-{[2-oxo-2-(2,4,5-trifluoroanilino)ethyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-N-(2,4,5-trifluorophenyl)acetamide is a complex organic molecule that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features multiple functional groups, including trifluoroaniline and sulfanyl groups, which are known to influence biological activity. The presence of electron-withdrawing groups such as trifluoromethyl can enhance the lipophilicity and reactivity of the molecule.

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of various derivatives related to this compound. The following table summarizes key findings regarding its antibacterial activity:

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)Reference
2-({4-[(4-{[2-oxo-2-(2,4,5-trifluoroanilino)ethyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-N-(2,4,5-trifluorophenyl)acetamideGram-positive and Gram-negative bacteriaMIC = 3.91 mg/L
Related Thiazolidine DerivativesVarious strainsComparable to oxacillin and cefuroxime

The compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The MIC values indicate a strong potential for clinical applications in treating bacterial infections.

The mechanism by which this compound exerts its antibacterial effects may involve several pathways:

  • Disruption of Bacterial Cell Wall Synthesis : The sulfanyl groups may interfere with the synthesis of peptidoglycan in bacterial cell walls.
  • Inhibition of Protein Synthesis : The structural similarity to known antibiotics suggests a possible interaction with ribosomal RNA.
  • Reactive Oxygen Species (ROS) Generation : Some derivatives have been shown to induce oxidative stress in bacterial cells, leading to cell death.

Case Studies

A notable study published in 2018 focused on synthesizing and testing various thiazolidine derivatives for antibacterial activity. The results indicated that compounds with similar structural motifs to 2-({4-[(4-{[2-oxo-2-(2,4,5-trifluoroanilino)ethyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-N-(2,4,5-trifluorophenyl)acetamide exhibited promising results against resistant strains of bacteria .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s uniqueness lies in its trifold sulfanyl linkage and trifluorinated aromatic rings. Below is a comparative analysis with structurally or functionally related compounds:

Feature Target Compound Comparable Compounds Key Differences
Core Structure Acetamide backbone with multiple sulfanyl-phenyl groups Erastin analogs (e.g., imidazole ketone erastin) Erastin lacks fluorine substituents but shares sulfanyl-mediated ferroptosis induction.
Fluorine Substitution 2,4,5-Trifluoroanilino and N-(2,4,5-trifluorophenyl) groups Sorafenib (tyrosine kinase inhibitor with trifluoromethylphenyl) Sorafenib’s trifluoromethyl group enhances kinase binding; target compound’s fluorine may improve bioavailability.
Sulfur Content Three sulfanyl (-S-) linkages Disulfiram (dithiocarbamate with disulfide bond) Disulfiram’s disulfide bond is critical for ALDH inhibition; target compound’s sulfanyl groups may modulate redox states.
Bioactivity Context Hypothesized ferroptosis induction (based on sulfur/redox motifs) Natural compounds (e.g., artemisinin, with peroxide bridges for ROS generation) Artemisinin relies on endoperoxide for activity; target compound’s mechanism may involve sulfur-driven ROS.

Pharmacological Findings (Inferred)

Potency: The trifluoroanilino group may confer higher potency compared to non-fluorinated analogs, as seen in kinase inhibitors like gefitinib .

Therapeutic Window: Similar to ferroptosis inducers in oral squamous cell carcinoma (OSCC), the compound could exploit differential redox vulnerabilities between cancerous and normal cells .

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